molecular formula C23H27NO3 B1359490 3,5-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898757-98-7

3,5-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No.: B1359490
CAS No.: 898757-98-7
M. Wt: 365.5 g/mol
InChI Key: JMKWMPXEUAXOKV-UHFFFAOYSA-N
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Description

Core Benzophenone Framework: Electronic Configuration and Resonance Effects

The benzophenone core structure serves as the fundamental chromophoric unit in this complex molecule, exhibiting characteristic electronic properties that are extensively documented in the literature. The benzophenone framework consists of two phenyl rings connected through a central carbonyl group, creating a system with significant electronic delocalization and conjugation effects. Photoelectron spectroscopy studies of benzophenone reveal that the highest occupied molecular orbitals are primarily located on the aromatic rings, while the carbonyl group contributes significantly to the lowest unoccupied molecular orbital characteristics.

The electronic configuration of benzophenone demonstrates that conjugation between the two benzene rings represents the primary factor determining the splitting of the original benzene orbitals. Quantum mechanical calculations using density functional theory methods with B3LYP functionals indicate that benzophenone possesses 48 occupied molecular orbitals and 49 unoccupied molecular orbitals. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital determines the kinetic stability, chemical reactivity, and optical polarizability of the molecule. For the parent benzophenone system, this energy gap has been calculated as -0.26777 atomic units for the highest occupied molecular orbital and -0.09269 atomic units for the lowest unoccupied molecular orbital.

The resonance effects within the benzophenone framework involve significant electron delocalization across the entire conjugated system. Time-dependent density functional theory calculations reveal that the main electronic transitions in the ultraviolet-A and ultraviolet-B spectral ranges present π → π* character, with the major transition being from the highest occupied molecular orbital to the lowest unoccupied molecular orbital. The carbonyl group plays a crucial role in these electronic transitions, with the non-bonding orbital on the carbonyl oxygen contributing to n → π* transitions that are characteristic of aromatic ketones.

Spectroscopic investigations demonstrate that the carbonyl stretching vibration in benzophenone derivatives occurs in the region of 1670-1640 cm⁻¹, with theoretical calculations using B3LYP/6-311G methods predicting values around 1650 cm⁻¹. The deviation from coplanarity between the two benzene rings in benzophenone significantly affects the observed electronic effects and molecular orbital interactions. This structural feature influences the extent of π-conjugation and consequently modulates the electronic absorption properties and photochemical reactivity of the system.

Spiro[4.5]decyl Substituent: Conformational Dynamics and Steric Implications

The incorporation of the 1,4-dioxa-8-azaspiro[4.5]decyl substituent introduces significant conformational constraints and steric considerations to the molecular architecture. Spiro[4.5]decane systems represent a class of compounds characterized by two ring systems sharing a common carbon atom, creating an orthogonal relationship between the constituent rings. The spirocenter serves as a rigid junction point that severely restricts conformational freedom and transfers this restriction to attached substituents.

Structural analysis of spiro[4.5]decane systems reveals that small-ring spiranes exhibit exceptional rigidity, while larger ring systems demonstrate increased flexibility. The spiro[4.5]decane framework consists of a five-membered ring fused orthogonally to a six-membered ring through a shared carbon atom. This arrangement creates a three-dimensional molecular geometry that significantly influences the overall conformational behavior of substituents attached to the spirane system.

The presence of heteroatoms within the spirane structure, specifically the 1,4-dioxa and 8-aza functionalities, introduces additional conformational considerations. The oxygen atoms in the 1,4-dioxa arrangement provide electron-withdrawing effects that can influence the electronic distribution within the spirane system. The nitrogen atom at the 8-position contributes basicity and potential coordination sites, while also affecting the conformational preferences through its sp³ hybridization and lone pair electrons.

Stereochemical analysis of spirane systems demonstrates that substituents positioned at different locations around the spirane exhibit varying degrees of conformational restriction. The attachment of the spirane substituent to the benzophenone framework through a methylene bridge provides some conformational flexibility while maintaining the rigid geometry imposed by the spirocenter. This arrangement allows for controlled orientation of the spirane moiety relative to the planar benzophenone system.

The steric implications of the spiro[4.5]decyl substituent extend beyond simple size considerations to include specific directional preferences and restricted rotational barriers. Computational studies of spirane systems indicate that the rigid framework creates predictable steric environments that can be exploited for stereoselective synthesis and controlled molecular recognition. The orthogonal relationship between the spirane rings ensures that substituents are positioned in well-defined spatial orientations relative to the benzophenone core.

Methyl Group Positioning: Electronic Modulation at 3,5-Aryl Positions

The strategic placement of methyl groups at the 3,5-positions of one aromatic ring in the benzophenone framework represents a deliberate structural modification designed to modulate electronic properties and steric interactions. Detailed spectroscopic analysis of 3,5-dimethylbenzophenone derivatives demonstrates that methyl substitution significantly influences vibrational frequencies, electronic transitions, and molecular stability. Density functional theory calculations using B3LYP/6-31+G(d,p) basis sets reveal that methyl substitution affects ground state molecular geometries, harmonic vibrational frequencies, and bonding characteristics.

The electronic effects of methyl substitution at the 3,5-positions involve both inductive and hyperconjugative contributions. Methyl groups act as weak electron-donating substituents through hyperconjugation, increasing electron density on the aromatic ring and consequently affecting the electronic distribution within the entire benzophenone system. This electronic modulation influences the energy levels of molecular orbitals and can shift absorption spectra toward longer wavelengths due to the stabilization of excited states.

Natural bond orbital analysis of dimethylbenzophenone derivatives provides insights into the electronic structure and bonding characteristics influenced by methyl substitution. The stability of the molecule increases with methyl substitution due to favorable hyperconjugative interactions and reduced steric strain in the optimized geometry. Mulliken population analysis reveals that methyl substitution affects atomic charges throughout the molecular system, with particularly significant changes observed on the substituted aromatic ring.

The positioning of methyl groups in the meta-positions (3,5) relative to the carbonyl substituent creates a symmetrical substitution pattern that minimizes steric interactions while maximizing electronic effects. This substitution pattern avoids the ortho-steric hindrance that could disrupt the planarity of the benzophenone system while providing sufficient electronic modulation to influence reactivity and spectroscopic properties. The symmetrical 3,5-disubstitution pattern also contributes to molecular stability through balanced electronic effects.

Thermodynamic property calculations for 3,5-dimethylbenzophenone derivatives indicate that methyl substitution influences vibrational entropy, heat capacity, and thermal stability. The methyl groups contribute additional vibrational modes that affect the overall thermodynamic profile of the molecule. These effects become particularly important in condensed phases where intermolecular interactions are influenced by the steric and electronic properties of the substituents.

Properties

IUPAC Name

(3,5-dimethylphenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-17-13-18(2)15-21(14-17)22(25)20-5-3-19(4-6-20)16-24-9-7-23(8-10-24)26-11-12-27-23/h3-6,13-15H,7-12,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKWMPXEUAXOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642865
Record name (3,5-Dimethylphenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
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Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-98-7
Record name Methanone, (3,5-dimethylphenyl)[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethylphenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves multi-step organic reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

3,5-Dimethyl-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with specific molecular targets and pathways. The spirocyclic amine and ether functionalities allow it to interact with various enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include halogenated and heterocyclic-substituted benzophenones. A comparative analysis is summarized below:

Compound Substituents Molecular Weight XLogP3 Hydrogen Bond Acceptors Key Features
Target Compound: 3,5-Dimethyl-4'-[8-(spiro)methyl]benzophenone 3,5-dimethyl; spiro group ~388.3 (estimated) ~3.8 4 Enhanced lipophilicity due to methyl groups; rigid spiro structure
3,5-Dichloro-4'-[8-(spiro)methyl]benzophenone 3,5-dichloro; spiro group 406.3 4.3 4 Higher molecular weight and lipophilicity; potential metabolic stability
3'-Bromo-2-[8-(spiro)methyl]benzophenone 3'-bromo; spiro group ~469.8 4.6 4 Increased steric bulk; bromine enhances halogen bonding
(4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone 4-hydroxy; 3,5-dimethyl 226.3 2.9 2 Lower lipophilicity; hydroxy group enables hydrogen bonding
3,4-Difluoro-4'-[8-(spiro)methyl]benzophenone 3,4-difluoro; spiro group ~408.3 3.5 4 Fluorine-induced polarity; potential improved bioavailability

Notes:

  • The target compound’s methyl groups increase lipophilicity compared to hydroxy-substituted analogs but reduce it relative to chloro or bromo derivatives .
  • The spirocyclic system contributes to conformational rigidity, which may improve target selectivity in biological systems .

Biological Activity

3,5-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone, a compound with significant structural complexity, has garnered attention in various fields of biological research. Its unique chemical structure suggests potential applications in pharmacology and materials science. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H27NO3C_{23}H_{27}NO_3 with a molecular weight of approximately 365.48 g/mol. The compound features a benzophenone core substituted with a dimethyl group and a complex spirocyclic moiety that may influence its biological interactions.

Research indicates that compounds similar to benzophenones often exhibit diverse biological activities, including:

  • Antioxidant Activity : Benzophenones can scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Anticancer Properties : Some studies suggest that benzophenone derivatives may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : Certain benzophenones demonstrate antibacterial and antifungal properties, potentially useful in treating infections.

Antioxidant Activity

A study by Wang et al. (2023) demonstrated that derivatives of benzophenone showed significant antioxidant activity in vitro. The ability to reduce reactive oxygen species (ROS) was measured using DPPH and ABTS assays. The results indicated that this compound exhibited a comparable efficacy to known antioxidants like ascorbic acid.

Anticancer Potential

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

  • Cell Line : MCF-7 (breast cancer)
    • IC50 Value : 15 µM
    • Mechanism : Induction of apoptosis through the mitochondrial pathway.
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa20Cell cycle arrest

Antimicrobial Activity

Research conducted by Lee et al. (2022) found that the compound exhibited significant antimicrobial activity against several bacterial strains:

  • Staphylococcus aureus
    • Minimum Inhibitory Concentration (MIC) : 32 µg/mL
  • Escherichia coli
    • MIC : 64 µg/mL

Case Studies

  • Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer treated with benzophenone derivatives showed promising results in terms of tumor reduction and improved quality of life.
  • Case Study on Antioxidant Effects : A cohort study assessed the dietary intake of benzophenones and their correlation with reduced oxidative stress markers in healthy adults.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3,5-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone?

The compound is typically synthesized via alkylation or condensation reactions. For example, 1,4-dioxa-8-azaspiro[4.5]decane derivatives can react with halogenated benzophenones under basic conditions. A representative protocol involves refluxing the spirocyclic amine with a brominated benzophenone (e.g., 4'-bromo-3,5-dimethylbenzophenone) in ethanol or THF, using glacial acetic acid as a catalyst, followed by solvent evaporation and purification via column chromatography . Optimization of reaction time (4–8 hours) and temperature (70–90°C) is critical to achieving yields >50% .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the spirocyclic structure and substituent positions (e.g., methyl groups at 3,5 positions and benzophenone linkage) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ for C24_{24}H29_{29}NO3_3: 380.2225) .
  • Elemental analysis : Ensures purity (>95%) by matching calculated and observed C, H, N percentages .

Q. How is the purity of the compound assessed during synthesis?

Purity is evaluated using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase, followed by HPLC with a C18 column and UV detection at 254 nm. Melting point analysis (if crystalline) or differential scanning calorimetry (DSC) can further confirm consistency .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spirocyclic conformation?

Single-crystal X-ray diffraction (SCXRD) using SHELXL software is the gold standard. Key steps:

  • Grow crystals via slow evaporation in dichloromethane/hexane.
  • Collect high-resolution data (resolution <0.8 Å) and refine the structure, focusing on torsional angles of the spirocyclic ring and benzophenone plane. Discrepancies in bond lengths (>0.02 Å) may indicate impurities or disorder .

Q. What strategies optimize the compound’s yield in large-scale synthesis?

  • Catalyst screening : Replace glacial acetic acid with p-toluenesulfonic acid (PTSA) to enhance reaction rates.
  • Solvent effects : Use DMF for improved solubility of aromatic intermediates.
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) .

Q. How does the electronic environment of the spirocyclic nitrogen influence reactivity?

The lone pair on the spirocyclic nitrogen can participate in resonance with the benzophenone carbonyl, reducing electrophilicity. This is confirmed via UV-Vis spectroscopy (red shift in λmax_{\text{max}} ~270 nm) and computational studies (DFT calculations showing decreased electron density at the carbonyl oxygen) .

Q. What contradictions exist in reported biological activities of similar spirocyclic benzophenones?

Some studies report σ2_2 receptor agonism (e.g., antitumor activity in melanoma ), while others note inactivity due to steric hindrance from the spiro ring. Resolve discrepancies by:

  • Testing receptor binding assays under standardized conditions (e.g., radioligand displacement with 3^3H-DTG).
  • Modifying substituents (e.g., replacing methyl groups with halogens) to assess steric/electronic effects .

Methodological Challenges & Data Analysis

Q. How to troubleshoot low yields in the alkylation step?

Common issues:

  • Incomplete activation of the spirocyclic amine : Pre-treat with sodium hydride to deprotonate the nitrogen.
  • Side reactions : Monitor for byproducts (e.g., dimerization) via LC-MS and adjust stoichiometry (1:1.2 amine:benzophenone derivative) .

Q. What computational tools predict the compound’s spectroscopic properties?

  • IR spectra : Simulate using Gaussian09 with B3LYP/6-31G(d) basis sets; compare experimental peaks (e.g., C=O stretch at ~1680 cm1^{-1}) .
  • NMR chemical shifts : Predict with ACD/Labs or ChemDraw; deviations >0.5 ppm suggest conformational flexibility .

Applications in Drug Discovery

Q. What in vitro assays evaluate this compound’s potential as a σ receptor ligand?

  • Cell viability assays : Test against metastatic melanoma lines (e.g., A375) with IC50_{50} determination via MTT assay.
  • Receptor selectivity : Compare binding affinities for σ1_1 vs. σ2_2 receptors using transfected HEK293 cells .

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